An In-depth Technical Guide to 3,3-Dimethyl-1-indanone (CAS: 26465-81-6)
An In-depth Technical Guide to 3,3-Dimethyl-1-indanone (CAS: 26465-81-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-indanone is a bicyclic ketone with the CAS number 26465-81-6. It belongs to the indanone class of compounds, which are characterized by a fused benzene (B151609) and cyclopentanone (B42830) ring system. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules and approved drugs.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 3,3-Dimethyl-1-indanone, with a focus on its potential relevance in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 3,3-Dimethyl-1-indanone is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid or solid | [4] |
| Boiling Point | 122 °C at 16 mmHg | |
| Storage Temperature | 2-8°C | |
| InChI Key | QWZAOSKLFKAEOK-UHFFFAOYSA-N | [3] |
| SMILES | CC1(C)CC(=O)c2ccccc12 |
Spectroscopic Data Summary:
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹³C NMR | Spectral data available on SpectraBase. | [3] |
| ¹H NMR | Spectral data available on SpectraBase. | [3] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 160, 145, 117, 115, 110. | [3] |
Synthesis of 3,3-Dimethyl-1-indanone
The primary route for the synthesis of 3,3-Dimethyl-1-indanone is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride. This reaction is a classic method for forming the indanone ring system.[5]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of 3,3-Dimethyl-1-indanone based on general procedures for intramolecular Friedel-Crafts acylations.
Materials:
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3-phenyl-3,3-dimethylpropanoic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Preparation of the Acyl Chloride:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-phenyl-3,3-dimethylpropanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents).
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Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenyl-3,3-dimethylpropanoyl chloride is obtained and can be used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
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In a separate, dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Cool the suspension to 0°C using an ice bath.
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Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it to the dropping funnel.
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Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion, carefully pour the reaction mixture onto crushed ice with the dropwise addition of concentrated HCl to decompose the aluminum chloride complex.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3,3-Dimethyl-1-indanone.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,3-Dimethyl-1-indanone.
Chemical Reactivity and Applications
While direct biological studies on 3,3-Dimethyl-1-indanone are limited, it is known to be a useful reagent in the synthesis of other potentially bioactive molecules.
Synthesis of Indole (B1671886) and Indoline (B122111) Chromophores
3,3-Dimethyl-1-indanone serves as a precursor for the synthesis of indole and indoline chromophores, which have been noted for their potential antioxidant properties.[6] A common synthetic route to achieve this transformation is the Fischer indole synthesis.
Experimental Protocol Outline: Fischer Indole Synthesis
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Hydrazone Formation: 3,3-Dimethyl-1-indanone is reacted with a substituted or unsubstituted phenylhydrazine (B124118) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.
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Cyclization: The formed hydrazone is then heated in the presence of a stronger acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole ring system.
Reaction Scheme: Fischer Indole Synthesis
Caption: Synthesis of indole chromophores from 3,3-Dimethyl-1-indanone.
Potential Biological Relevance and Future Directions
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[5][8] Notably, indanone derivatives are key components of drugs used to treat Alzheimer's disease.[1]
While 3,3-Dimethyl-1-indanone itself has not been extensively studied for its biological activities, its role as a precursor to antioxidant indole and indoline chromophores suggests a potential for indirect biological relevance.[6][9][10] Antioxidants are crucial in combating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders and inflammation.[11]
Antioxidant Signaling Pathway
The potential antioxidant activity of derivatives of 3,3-Dimethyl-1-indanone could be relevant in mitigating cellular damage caused by reactive oxygen species (ROS).
Caption: Role of antioxidants in preventing cellular damage by ROS.
Conclusion
3,3-Dimethyl-1-indanone is a readily synthesizable compound with well-defined physicochemical properties. While there is a notable lack of direct biological data for this specific molecule, its utility as a synthetic intermediate for potentially bioactive indole and indoline derivatives highlights its importance for further investigation. The broader indanone class exhibits significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Future research should focus on the direct biological evaluation of 3,3-Dimethyl-1-indanone and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,3-Dimethyl-1-indanone | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-dimethyl-1-indanone, 26465-81-6 [thegoodscentscompany.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3-DIMETHYL-1-INDANONE | 26465-81-6 [chemicalbook.com]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
